methyl 3,5-di-O-caffeoyl quinate

Antioxidant activity DPPH assay Structure-activity relationship

Researchers studying diabetic complications or neurodegeneration often face the challenge of sourcing structurally verified, potent multi-target inhibitors. Methyl 3,5-di-O-caffeoyl quinate addresses this gap as a rigorously characterized, position-specific dicaffeoylquinic acid methyl ester. - Dual AR/AGE Inhibition: rAR IC₅₀ = 0.30 µM, rhAR IC₅₀ = 0.67 µM, and potent AGE formation inhibition - enabling dual-pathway diabetic complication models. - Superior Antioxidant Potency: DPPH IC₅₀ = 10.6 µM, outperforming the free acid (IC₅₀ = 18.2 µM) and 3,4-isomer (IC₅₀ = 14.1 µM). - p38 MAPK Pathway Modulation: Protects PC12 cells from H₂O₂-induced cytotoxicity via p38 MAPK downregulation, relevant for Alzheimer's research. Supply: Stocked in multiple package sizes (5 mg to grams) with express global delivery. Every batch is accompanied by CoA, HPLC, and NMR documentation.

Molecular Formula C26H26O12
Molecular Weight 530.48
CAS No. 159934-13-1
Cat. No. B600310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3,5-di-O-caffeoyl quinate
CAS159934-13-1
Molecular FormulaC26H26O12
Molecular Weight530.48
Structural Identifiers
SMILESCOC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O
InChIInChI=1S/C26H26O12/c1-36-25(34)26(35)12-20(37-22(31)8-4-14-2-6-16(27)18(29)10-14)24(33)21(13-26)38-23(32)9-5-15-3-7-17(28)19(30)11-15/h2-11,20-21,24,27-30,33,35H,12-13H2,1H3/b8-4+,9-5+/t20-,21-,24?,26?/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3,5-di-O-caffeoyl quinate: Identity & Key Features


Methyl 3,5-di-O-caffeoyl quinate (CAS 159934-13-1), also known as Macranthoin G or 3,5-dicaffeoylquinic acid methyl ester, is a methyl-esterified dicaffeoylquinic acid derivative with the molecular formula C26H26O12 and a molecular weight of 530.48 g/mol [1]. It is a plant-derived polyphenolic compound belonging to the caffeoylquinic acid family, characterized by two caffeoyl moieties esterified at the 3- and 5-positions of the quinic acid backbone and a methyl ester at the carboxylic acid position [2]. This compound has been isolated from various plant species including Suaeda glauca, Dichrocephala bicolor, Erigeron annuus, and Xanthium strumarium, and is recognized for its hepatoprotective, antioxidant, enzyme inhibitory, and neuroprotective properties [3].

Methyl 3,5-di-O-caffeoyl quinate vs. Other DCQA Isomers


The dicaffeoylquinic acid (DCQA) family comprises multiple positional isomers (3,4-, 3,5-, and 4,5-di-O-caffeoyl) and their corresponding free acids versus methyl esters. These structural variations profoundly alter bioactivity profiles. The methylation of the quinic carboxyl group enhances enzyme inhibitory potency, as demonstrated by the 4,5-diester exhibiting approximately 10-fold greater xanthine oxidase inhibition than its 3,5-analogue [1]. Similarly, the antioxidant capacity varies by up to 2-fold within the same subclass: methyl 3,5-di-O-caffeoyl quinate (IC50 = 10.6 µM) shows superior DPPH radical scavenging compared to its free acid counterpart 3,5-di-O-caffeoylquinic acid (IC50 = 18.2 µM) [2]. Generic substitution without position- and ester-specific verification therefore risks significant loss of potency in target applications, as even regioisomers display non-redundant activity patterns.

Methyl 3,5-di-O-caffeoyl quinate: Comparative Evidence


DPPH Radical Scavenging

In a systematic comparison of six purified caffeoylquinic acid derivatives under identical DPPH assay conditions, methyl 3,5-di-O-caffeoyl quinate demonstrated superior radical scavenging potency (IC50 = 10.6 µM) compared to its free acid 3,5-di-O-caffeoylquinic acid (IC50 = 18.2 µM), methyl 3,4-di-O-caffeoyl quinate (IC50 = 14.1 µM), and methyl 4,5-di-O-caffeoyl quinate (IC50 = 12.6 µM). The positive control BHT exhibited an IC50 of 145.8 µM [1].

Antioxidant activity DPPH assay Structure-activity relationship

Aldose Reductase Inhibition

Among ten isolated compounds from Xanthium strumarium, methyl-3,5-di-O-caffeoylquinate demonstrated the most potent aldose reductase (AR) inhibition with IC50 values of 0.30 µM for rat lens AR (rAR) and 0.67 µM for recombinant human AR (rhAR), outperforming all other caffeoylquinic acids and phenolic compounds in the study. The free acid 3,5-di-O-caffeoylquinic acid has a reported RLAR IC50 of approximately 0.31 µM in a separate study, indicating comparable potency but highlighting the methyl ester's superior performance in the rhAR assay, which is more relevant for human applications [1][2].

Diabetic complications Aldose reductase inhibition Cataract prevention

Xanthine Oxidase Inhibition

In a direct comparison of methylated dicaffeoylquinic acid conjugates, the 4,5-diester (methyl 4,5-di-O-caffeoyl quinate) exhibited competitive xanthine oxidase inhibition with an IC50 of 3.6 µM, which was nearly 10-fold more potent than the 3,5-diester (methyl 3,5-di-O-caffeoyl quinate, estimated IC50 ≈ 36 µM). The free acid forms showed lower potency, confirming that both positional isomerism and carboxyl methylation critically influence enzyme inhibitory activity [1]. A separate study in Hyptis suaveolens reported an IC50 of 92.1 µM for methyl 3,5-dicaffeoylquinate against xanthine oxidase, weaker than the 4,5-dicaffeoylquinic acid analog (IC50 = 69.4 µM) and the clinical drug allopurinol (IC50 = 28.4 µM) [2].

Xanthine oxidase inhibition Anti-hyperuricemic Gout

Anti-Melanogenic Activity

Methyl 3,5-dicaffeoyl quinate (MDQ) inhibited melanin production and tyrosinase activity in B16F10 mouse melanoma cells, but notably lacked direct inhibitory activity against mushroom tyrosinase, indicating a mechanism dependent on cellular signaling (p38 MAPK/ERK pathway modulation) rather than direct enzyme binding [1]. This contrasts with classical tyrosinase inhibitors such as kojic acid (IC50 ≈ 30–50 µM against mushroom tyrosinase) and arbutin, which act through direct active-site binding. The signaling-dependent mechanism suggests potential for reduced off-target enzyme inhibition and tissue-specific effects.

Melanogenesis Tyrosinase inhibition Skin pigmentation

AGE Formation and RLAR Inhibition

Methyl 3,5-di-O-caffeoyl quinate isolated from Erigeron annuus flowers inhibited recombinant human lens aldose reductase (RLAR) with an IC50 in the range of 0.3–0.81 µM, making it the most potent RLAR inhibitor among all secondary metabolites tested in that study. The compound also exhibited inhibitory activity against advanced glycation end-product (AGE) formation [1]. By comparison, chlorogenic acid (3-O-caffeoylquinic acid) showed weaker RLAR inhibition (IC50 = 0.7 µM), and quercetin, a well-known AR inhibitor, had an IC50 of 7.34 µM [2]. The dual AR/AGE inhibitory profile is valuable because it addresses two interconnected pathogenic pathways in diabetic complications.

AGE inhibition Diabetic complications RLAR inhibition

Methyl 3,5-di-O-caffeoyl quinate: Key Applications


Diabetic Complications (AR/AGE Inhibition)

The compound's unique combination of potent AR inhibition (rAR IC50 = 0.30 µM; rhAR IC50 = 0.67 µM) and concurrent AGE formation inhibition, supported by RLAR IC50 values of 0.3–0.81 µM [1][2], makes it an ideal candidate for investigating dual-pathway intervention in diabetic cataract, neuropathy, and retinopathy models. The 2.3-fold RLAR potency advantage over chlorogenic acid and 24-fold over quercetin enables meaningful dose-response comparisons [2].

Antioxidant Assay Standardization

With a DPPH IC50 of 10.6 µM, methyl 3,5-di-O-caffeoyl quinate outperforms its free acid (IC50 = 18.2 µM, 1.7-fold weaker) and the 3,4-isomer (IC50 = 14.1 µM) under identical assay conditions [1]. This quantitative potency advantage supports its use as a reference standard for antioxidant assay calibration and as a lead compound for oxidative stress protection studies in cellular and in vivo models.

Melanogenesis Signaling Research

The compound's ability to inhibit cellular tyrosinase activity through p38 MAPK/ERK pathway modulation, while lacking direct mushroom tyrosinase binding [1], positions it as a specialized tool for dissecting signaling-dependent vs. enzyme-directed mechanisms in melanogenesis. This property is not shared by conventional tyrosinase inhibitors such as kojic acid or arbutin.

Multi-Target Screening

The compound's demonstrated activity across AR inhibition, AGE inhibition, antioxidant, xanthine oxidase inhibition, and neuroprotective pathways (H2O2-induced cytotoxicity protection in PC12 cells) makes it valuable for multi-target screening campaigns. Its moderate XO inhibition (IC50 = 92.1 µM in one system) combined with strong AR activity creates a distinct polypharmacological fingerprint compared to the 4,5-diester analog, which is 10-fold more potent on XO but lacks the same AR potency profile [2]. This differential activity matrix enables researchers to select the optimal isomer based on target-specific requirements.

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